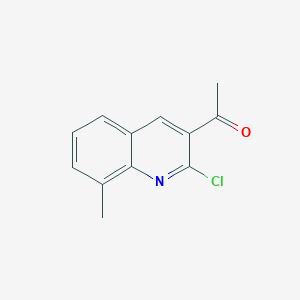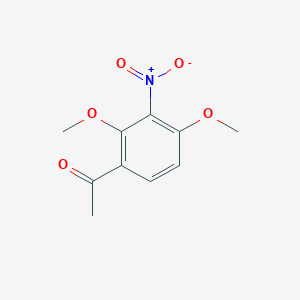
1-(2-Hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of a hydroxy group, a methoxy group, a methyl group, and a nitro group attached to a phenyl ring, along with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone typically involves the nitration of 2-hydroxy-5-methoxy-4-methylacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methoxy-4-methylbenzoic acid.
Reduction: Formation of 1-(2-hydroxy-5-methoxy-4-methyl-3-aminophenyl)ethanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone: Similar structure but different position of the nitro group.
1-(4-Hydroxy-3-methoxyphenyl)ethanone (Apocynin): Lacks the nitro group and has different biological activities.
Uniqueness
1-(2-Hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone is unique due to the specific arrangement of functional groups on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy, hydroxy) and electron-withdrawing (nitro) groups makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H11NO5 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
1-(2-hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5/c1-5-8(16-3)4-7(6(2)12)10(13)9(5)11(14)15/h4,13H,1-3H3 |
InChI-Schlüssel |
LVDQDUFSXXZLRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid](/img/structure/B11882555.png)
![9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)
![2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]](/img/structure/B11882568.png)


![Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate](/img/structure/B11882589.png)

![6'-Fluoro-1'-methylspiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B11882598.png)


![1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)

![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)
